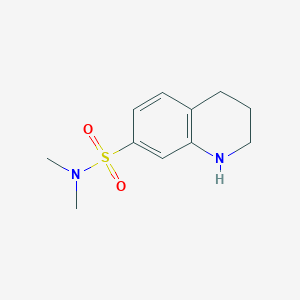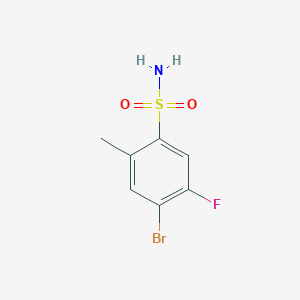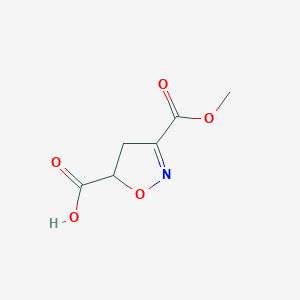
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide
Vue d'ensemble
Description
“N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide” is a chemical compound with the CAS Number: 1307240-26-1. It has a molecular weight of 240.33 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S/c1-13(2)16(14,15)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 . The InChI key is KPZCJNTYEFJSIG-UHFFFAOYSA-N .Chemical Reactions Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Antiviral Applications
Research by Selvakumar et al. (2018) explored derivatives of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide, specifically focusing on their antiviral properties. The study synthesized and characterized sulfonamide and urea derivatives, finding that certain derivatives exhibited significantly higher antiviral activity compared to a commercial antiviral drug, Ribavirin (Selvakumar et al., 2018).
Chemical Synthesis and Drug Analog Development
Research on tetrahydroisoquinolines, including those related to this compound, has been conducted by Bunce et al. (2012). They focused on developing synthetic methods for creating tetrahydroisoquinolines, which are key structural elements in drugs for treating cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).
Fluorescent Thermometer Development
Cao et al. (2014) investigated the use of a compound structurally related to this compound for developing a ratiometric fluorescent thermometer. This application highlights the compound's unique property of intensifying fluorescence with increasing temperature (Cao et al., 2014).
Pharmacological Profile in Epilepsy Treatment
Gitto et al. (2009) synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which are closely related to this compound, to explore their anticonvulsant effects. These derivatives showed promising results as potential anticonvulsant agents (Gitto et al., 2009).
Development of Anticancer Drugs
Ghorab et al. (2016) researched chloroquinoline derivatives incorporating a sulfonamide moiety, similar to this compound. These derivatives showed potential as novel anticancer agents, displaying significant cytotoxic activity against various cancer cell lines (Ghorab et al., 2016).
Safety and Hazards
Mécanisme D'action
- Quinoline derivatives often interact with proteins, enzymes, or receptors. For instance, some quinolines exhibit antimalarial activity by targeting the parasite’s heme detoxification pathway .
- Quinoline derivatives often interfere with DNA replication, inhibit enzymes, or modulate receptors .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phenylethanolamine N-methyltransferase (PNMT), acting as a potent and selective inhibitor . This interaction is crucial as it can modulate the levels of neurotransmitters in the body, impacting various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of NADPH-generating enzymes and chaperones, as well as the level of apoptotic processes in certain cell types . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like PNMT, inhibiting their activity and thereby altering the levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important for understanding its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting the overall metabolic balance in cells . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Propriétés
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCJNTYEFJSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]-N-methylcarbamate](/img/structure/B1523813.png)



![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)
![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)



